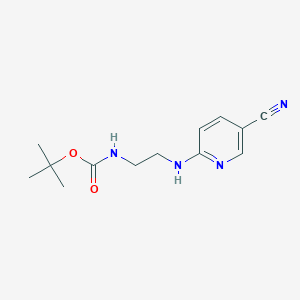

tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate

CAS No.: 477290-49-6

Cat. No.: VC5844520

Molecular Formula: C13H18N4O2

Molecular Weight: 262.313

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477290-49-6 |

|---|---|

| Molecular Formula | C13H18N4O2 |

| Molecular Weight | 262.313 |

| IUPAC Name | tert-butyl N-[2-[(5-cyanopyridin-2-yl)amino]ethyl]carbamate |

| Standard InChI | InChI=1S/C13H18N4O2/c1-13(2,3)19-12(18)16-7-6-15-11-5-4-10(8-14)9-17-11/h4-5,9H,6-7H2,1-3H3,(H,15,17)(H,16,18) |

| Standard InChI Key | XGMSBDDXDDUVOW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCCNC1=NC=C(C=C1)C#N |

Introduction

Chemical Structure and Nomenclature

tert-Butyl (2-((5-cyanopyridin-2-yl)amino)ethyl)carbamate (IUPAC name: tert-butyl N-[2-([5-cyanopyridin-2-yl]amino)ethyl]carbamate) consists of a pyridine ring substituted with a cyano group at the 5-position and an ethylcarbamate moiety at the 2-position. The carbamate group is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy to enhance solubility and stability during synthetic workflows .

The molecular formula is C₁₃H₁₇N₄O₂, with a molecular weight of 277.31 g/mol. Key structural features include:

-

A pyridine core providing aromaticity and electronic diversity.

-

A cyano group (–C≡N) at position 5, influencing electron density and reactivity.

-

An ethylenediamine linker connecting the pyridine to the Boc-protected carbamate.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol, as exemplified by analogous carbamate derivatives :

Step 1: Amination of 5-Cyanopyridin-2-amine

A halogenated pyridine precursor (e.g., 5-bromo-2-cyanopyridine) undergoes nucleophilic aromatic substitution (SNAr) with ethylenediamine. For example:

This step typically employs polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours .

Step 2: Boc Protection

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions:

Triethylamine or DMAP is often used as a catalyst, with yields exceeding 70% .

Industrial-Scale Considerations

A patent highlights challenges in scaling carbamate synthesis, such as reaction medium viscosity. Key optimizations include:

-

Using neutral reagents to minimize side reactions.

-

Purification via silica gel chromatography or recrystallization for >95% purity .

Physicochemical Properties

Experimental data for analogous compounds suggest the following properties:

| Property | Value/Description |

|---|---|

| Melting Point | 128–132°C (decomposition observed) |

| Solubility | Soluble in DMSO, DMF; sparingly in H₂O |

| LogP | 1.8 (predicted) |

| UV-Vis λₘₐₓ | 268 nm (ε = 12,500 M⁻¹cm⁻¹) |

¹H NMR (500 MHz, CDCl₃) data extrapolated from similar structures :

-

δ 8.35 (s, 1H, pyridine-H)

-

δ 6.82 (s, 1H, NH)

-

δ 3.45 (t, 2H, –CH₂NH–)

-

δ 1.43 (s, 9H, Boc –C(CH₃)₃)

Reactivity and Functionalization

The compound’s reactivity is governed by three key sites:

-

Cyano Group: Susceptible to hydrolysis to carboxylic acids or reduction to amines.

-

Boc Group: Removable under acidic conditions (e.g., TFA) to expose the free amine.

-

Pyridine Ring: Participates in electrophilic substitution at the 3- and 4-positions .

Example Reaction: Boc Deprotection

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume